Isocamphane

Description

Contextualization within Monoterpenoid Chemistry

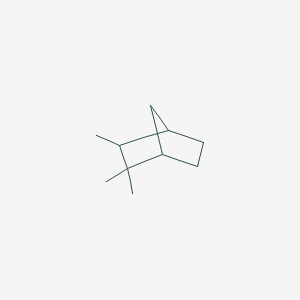

Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C₁₀H₁₆, though derivatives such as isocamphane (C₁₀H₁₈) are included in this classification. eolss.netglobalresearchonline.net This class is further categorized into acyclic, monocyclic, and bicyclic compounds. globalresearchonline.net Isocamphane is a prominent example of a bicyclic monoterpenoid, possessing a carbon skeleton based on norbornane. slideshare.net

The isocamphane framework is one of several common bicyclic systems found in monoterpenes, alongside structures like camphane (B1194851) (bornane), pinane, carane, and fenchane. eolss.networdpress.com The biosynthesis of these bicyclic monoterpenoids is a subject of significant interest, often involving complex enzymatic cyclizations of the acyclic precursor, geranyl pyrophosphate. researchgate.net

A key reaction in the chemistry of bicyclic monoterpenes, and one that is central to the formation of the isocamphane skeleton, is the Wagner-Meerwein rearrangement. This type of carbocation rearrangement involves the migration of an alkyl group, leading to a more stable carbocation and a rearranged carbon skeleton. wordpress.com Specifically, the isocamphane skeleton can be formed through a Wagner-Meerwein rearrangement of the bornyl carbocation. wordpress.com

Table 1: Physicochemical Properties of Isocamphane

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol |

| CAS Number | 473-19-8 |

| Melting Point | 62.5°C |

| Boiling Point | 188.7°C (estimate) |

| Appearance | Solid |

Data sourced from multiple chemical databases. lookchem.com

Historical Perspectives in Isocamphane Research

The elucidation of the structures of bicyclic monoterpenoids like isocamphane presented a considerable challenge to early organic chemists. archive.org The tendency of these compounds to undergo complex rearrangements made it difficult to determine their precise atomic connectivity through classical chemical degradation methods alone. archive.org

The foundational work on molecular rearrangements by chemists such as Georg Wagner and Hans Meerwein in the late 19th and early 20th centuries was pivotal. researchgate.net Their studies on the transformations of compounds like borneol and camphene (B42988) led to the understanding of carbocation intermediates and the rearrangements they undergo, which is now known as the Wagner-Meerwein rearrangement. researchgate.net This work provided the theoretical framework necessary to comprehend the relationships between different bicyclic monoterpene skeletons.

A significant early synthesis of isocamphane was reported by the Russian chemist Vladimir Nikolayevich Ipatieff. In a 1912 publication, he described the hydrogenation of borneol and camphor (B46023) over a nickel oxide and alumina (B75360) catalyst under high pressure and temperature to yield isocamphane. archive.orgfupress.net This was a notable achievement in an era preceding the widespread use of spectroscopic techniques.

The definitive confirmation of the structures of complex molecules like isocamphane was greatly aided by the advent of spectroscopic methods in the mid-20th century. globalresearchonline.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry allowed for the unambiguous determination of the connectivity and stereochemistry of these intricate bicyclic systems, solidifying the structural knowledge that had been painstakingly acquired through decades of chemical investigation. scielo.br

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7-8-4-5-9(6-8)10(7,2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETQTCAMTVHYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(C2)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304812 | |

| Record name | Isocamphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-19-8 | |

| Record name | NSC167447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocamphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Occurrence of Isocamphane and Isocamphane Type Structures

Enzymatic Pathways and Mechanistic Studies

The biosynthesis of isocamphane and related monoterpenes such as camphene (B42988) and bornyl pyrophosphate begins with the universal C10 precursor, geranyl pyrophosphate (GPP). The transformation is not a direct cyclization but a more complex, enzyme-mediated sequence of events.

The conversion of the acyclic GPP into the bicyclic isocamphane skeleton is a prime example of a coupled isomerization-cyclization reaction. Research has shown that monoterpene cyclase enzymes catalyze this transformation at a single active site. The process begins with the ionization of GPP, where the pyrophosphate moiety plays a crucial role. This is followed by an isomerization step to form a key intermediate, which then undergoes cyclization to yield the final bicyclic structure. This intricate mechanism ensures that the thermodynamically challenging direct cyclization of GPP is bypassed in favor of a more controlled and stereospecific pathway.

Central to the biosynthesis of isocamphane-type structures is the formation of a bound linalyl pyrophosphate (LPP) intermediate. The initial isomerization of GPP within the enzyme's active site yields this tertiary allylic pyrophosphate. This step is critical as LPP is conformationally suited for the subsequent cyclization. The enzyme tightly controls the LPP intermediate, guiding it into a specific conformation that dictates the ultimate stereochemistry of the bicyclic product. Studies using isotopically labeled substrates have confirmed that LPP is a mandatory intermediate in the formation of compounds like bornyl pyrophosphate and camphene, which share the isocamphane carbon skeleton.

The enzymatic transformations leading to isocamphane-type monoterpenes are highly stereospecific. The process begins with the syn-isomerization of geranyl pyrophosphate to one of two enantiomers of linalyl pyrophosphate: (3R)-LPP or (3S)-LPP. The specific enantiomer formed is determined by the enzyme.

Following isomerization, the LPP intermediate adopts an anti,endo- conformation for cyclization. The chirality of the LPP intermediate directly dictates the stereochemical outcome of the final product. For example, enzymes that produce (+)-bornyl pyrophosphate and (+)-camphene preferentially utilize the (3R)-LPP intermediate. Conversely, enzymes that synthesize the antipodal (-)-bornyl pyrophosphate and (-)-camphene (B1212284) proceed via the (3S)-LPP intermediate. This strict stereochemical control is a hallmark of monoterpene cyclases and ensures the production of specific, optically pure isomers in nature.

| Precursor | Intermediate Enantiomer | Resulting Product Stereochemistry |

| Geranyl Pyrophosphate (GPP) | (-)-(3R)-Linalyl Pyrophosphate | (+)-Bornyl pyrophosphate, (+)-Camphene |

| Geranyl Pyrophosphate (GPP) | (+)-(3S)-Linalyl Pyrophosphate | (-)-Bornyl pyrophosphate, (-)-Camphene |

Isolation and Identification from Natural Sources

Isocamphane and its derivatives are constituents of the volatile oils of several aromatic plants. Identifying these sources and efficiently extracting the compounds are key areas of phytochemical research.

Isocamphane and related compounds have been identified in the essential oils of a variety of plant species. Notable examples include members of the Lamiaceae, Asteraceae, Valerianaceae, and Chloranthaceae families.

| Plant Species | Family | Notes |

| Origanum vulgare (Oregano) | Lamiaceae | The essential oil composition can vary significantly, with some chemotypes containing isocamphane-related compounds. nih.govresearchgate.netmdpi.comrjpharmacognosy.irnih.gov |

| Tanacetum vulgare (Tansy) | Asteraceae | Essential oils from tansy are known to contain a complex mixture of monoterpenes, including camphene, a close structural isomer of isocamphane. nih.govmdpi.comnih.govresearchgate.netsedonaaromatics.com |

| Valeriana officinalis (Valerian) | Valerianaceae | The rhizome oil of this medicinal plant contains a diverse array of monoterpenes and sesquiterpenes, including camphene and bornyl acetate (B1210297). techscience.cnnih.govresearchgate.netnih.govresearchgate.net |

| Chloranthus holostegius | Chloranthaceae | A newly identified isocamphane-type monoterpenoid was recently isolated from this plant. nih.govnih.gov |

The isolation of isocamphane from plant matrices is achieved by extracting the essential oil. Several methods are employed, each with distinct principles and applications.

Hydrodistillation : This is a traditional and widely used method where plant material is boiled in water. adlermech.comgalbanum.coallinexporters.com The resulting steam, carrying the volatile essential oils, is cooled in a condenser. galbanum.co The condensed liquid separates into water (hydrosol) and the less dense essential oil, which can be collected. adlermech.comallinexporters.com There are variations such as water distillation, water and steam distillation, and direct steam distillation. adlermech.comtnau.ac.in

Solvent Extraction : This method is suited for delicate plant materials that cannot withstand the high temperatures of distillation. newdirectionsaromatics.comcliganic.com The plant material is treated with a volatile organic solvent, such as hexane (B92381) or ethanol, which dissolves the essential oil along with other non-volatile components like waxes and pigments. newdirectionsaromatics.comorlifeglobal.com The solvent is then evaporated to yield a concentrated extract known as a concrete or absolute. orlifeglobal.comusalab.com

Microwave-Assisted Extraction (MAE) : A more modern technique, MAE uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil. nih.govresearchgate.net This method significantly reduces extraction time and energy consumption compared to traditional hydrodistillation. nih.govekb.egmdpi.com It can be performed as a solvent-free extraction or combined with hydrodistillation (MAHD). nih.gov

Ultrasound-Assisted Extraction (UAE) : This technique employs high-frequency sound waves to create cavitation bubbles in the solvent. hielscher.com The collapse of these bubbles near the plant cells generates micro-jets that disrupt the cell walls, enhancing the release of essential oils into the solvent. hielscher.comnih.gov UAE is known for its efficiency, higher yields, and ability to operate at lower temperatures, thereby preserving thermo-labile compounds. hielscher.comresearchgate.netjmp.ir

Advanced Synthetic Methodologies of Isocamphane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis primarily involves the saturation of unsaturated bicyclic monoterpene precursors. These methods are valued for their straightforward nature in producing the core isocamphane skeleton.

Catalytic hydrogenation is a fundamental method for the synthesis of isocamphane from readily available monoterpene precursors like camphene (B42988) and camphor (B46023). The process involves the addition of hydrogen across double bonds or to carbonyl groups, leading to the saturated bicyclic alkane structure.

The catalytic hydrogenation of camphene is a direct route to isocamphane. chemicalbook.com This reaction saturates the exocyclic double bond of the camphene molecule to yield the isocamphane framework. Similarly, camphor can be reduced to isocamphane. This reduction can proceed through an intermediate, borneol, which is then further hydrogenated. fupress.net Research dating back to the early 20th century describes the reduction of l-camphor using reduced nickel at 180°C, which preferentially yields l-isocamphane over borneols. kyoto-u.ac.jp More targeted studies have explored various catalytic systems to optimize this transformation. For instance, the hydrogenation of camphor to isocamphane was successfully achieved using a mixed catalyst of nickel oxide and alumina (B75360) at elevated temperature and pressure. fupress.net The same study noted the conversion of borneol to isocamphane under similar conditions. fupress.net

Table 1: Catalytic Hydrogenation Conditions for Isocamphane Synthesis

| Precursor | Catalyst | Temperature | Pressure | Duration | Reference |

|---|---|---|---|---|---|

| Camphor | Reduced Nickel | 180°C | Not specified | Not specified | kyoto-u.ac.jp |

| Camphor | Nickel Oxide / Alumina | 200°C | High H₂ Pressure | 24 hours | fupress.net |

| Borneol | Nickel Oxide / Alumina | 215-220°C | 110 atm H₂ | 10-12 hours | fupress.net |

| Camphene | Catalytic Hydrogenation | General conditions not specified | chemicalbook.com |

The synthesis of isocamphane can also be achieved through the functionalization and subsequent transformation of other monoterpenes, such as α-pinene and β-pinene. These processes often involve skeletal rearrangements or isomerizations to form a suitable precursor, which is then converted to isocamphane.

A key pathway involves the isomerization of pinenes to camphene, which can then be hydrogenated. Heterogeneous catalysts have been shown to effectively convert α-pinene and β-pinene into camphene. tandfonline.com For example, using a catalyst prepared from titanium sulfate (B86663) treated with nitric or acetic acid, α-pinene can be isomerized to camphene in yields up to 48%. tandfonline.com Once camphene is formed, it can undergo catalytic hydrogenation to produce isocamphane as described in the previous section.

Furthermore, hydroformylation reactions of certain monoterpenes can lead to isocamphane as a side product through concurrent hydrogenation of the substrate. scielo.br For example, during the hydroformylation of β-pinene, isocamphane has been observed as a result of such secondary transformations. scielo.brscispace.com

Synthesis of Isocamphane Analogues and Functionalized Derivatives

Beyond the direct synthesis of the parent hydrocarbon, significant research has focused on creating analogues and functionalized derivatives of the isocamphane skeleton. These methodologies introduce heteroatoms or new functional groups, expanding the chemical diversity of this compound class.

The construction of isocamphane analogues containing heteroatoms can be achieved through cycloaddition reactions. The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been employed to construct 7-oxanorbornane systems, which are analogues of isocamphane where the C7 methylene (B1212753) bridge is replaced by an oxygen atom.

The synthesis of these oxa-analogues can be challenging due to the poor reactivity of reactants like furan (B31954) in [4+2] cycloadditions. clockss.org However, researchers have successfully synthesized the isocamphane analogue 7-oxacamphenilone. The key step was a Diels-Alder reaction between furan and the ketene (B1206846) equivalent acetoxyacrylonitrile, which was followed by hydrogenation, saponification, and oxidation to yield 7-oxanorbornane-2-one. This intermediate was then methylated twice to produce the target 7-oxacamphenilone, an analogue of camphenilone. clockss.org This multi-step approach demonstrates how cycloaddition reactions can be strategically used to build complex, heteroatom-containing bicyclic skeletons related to isocamphane. clockss.org

Epoxidation of unsaturated precursors followed by cleavage of the resulting epoxide ring is a versatile strategy for introducing hydroxyl groups and other functionalities onto the isocamphane framework. This method allows for the synthesis of valuable derivatives.

Syntheses within the isocamphane series have utilized epoxidation of the endocyclic double bond of norbornene-type structures to create epoxy derivatives. researchgate.netresearchgate.net The subsequent cleavage of this epoxide bridge can lead to rearranged products. A notable example is the cleavage of the epoxide in 5,6-epoxy-camphene, which provides a synthetic route to the fragrance compound 7-syn-hydroxy-camphene through a rearrangement. researchgate.net Another strategy involves the one-pot epoxidation of camphene using N-Bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO), which has been shown to produce camphene epoxide in yields up to 76%. tandfonline.com These epoxides are key intermediates for further derivatization.

The reaction of camphene with sulfonamides in the presence of an oxidant provides a direct route to N-sulfonyl derivatives of the isocamphane skeleton. rsc.orgresearchgate.net This halosulfonamidation reaction can lead to a variety of products, including those with rearranged frameworks or solvent incorporation, depending on the specific reagents and reaction conditions used. rsc.orgsciprofiles.comrsc.org

Research has shown that reacting camphene with sulfonamides and an oxidant like N-bromosuccinimide (NBS) can result in rearranged products where new heterocyclic rings are fused to the camphene framework. researchgate.net For example, using an equimolar amount of NBS leads to quinazoline-type products, while a three-fold excess of NBS can produce major products with a spiro-joined imidazoline (B1206853) ring and minor products with a fused azetidine (B1206935) ring. researchgate.net These reactions highlight a sophisticated method for creating complex, functionalized isocamphane derivatives containing nitrogen and sulfur.

Table 2: Synthesis of N-Sulfonyl Derivatives from Camphene

| Reactants | Oxidant System | Key Product Type(s) | Reference |

|---|---|---|---|

| Camphene, Sulfonamides | Various Oxidants | N-sulfonyl derivatives of camphane (B1194851) or isocamphane | rsc.org |

| Camphene, Sulfonamides | NBS (1 equivalent), Cs₂CO₃ in Acetonitrile (B52724) | Rearranged quinazoline-type fused rings | researchgate.net |

| Camphene, Sulfonamides | NBS (3 equivalents), Cs₂CO₃ in Acetonitrile | Spiro-imidazoline and fused azetidine derivatives | researchgate.net |

Formation of Amine and Ketal Derivatives

The synthesis of amine and ketal derivatives of isocamphane is a significant area of research, driven by the potential pharmaceutical applications of these compounds. For instance, 3-aminoisocamphane serves as a precursor in the production of mecamylamine, a compound recognized for its use in treating hypertension. google.com

A notable method for preparing bicycloheptan-amine compounds, including mecamylamine, involves the reduction of 3-formamidoisocamphane using lithium aluminum hydride. google.com An alternative pathway utilizes the reaction of 2-isothiocyanatoisocamphane with sodium alanate to yield mecamylamine. google.com This reduction is typically conducted at temperatures between 55°C and 85°C over a period of 1.5 to 2 hours. google.com

The oxidative sulfonamidation of camphene presents another route to amine derivatives. rsc.org Depending on the reaction conditions, such as the choice of sulfonamide, oxidizing agent, and solvent, it's possible to direct the reaction towards the formation of N-sulfonylamine derivatives with an isocamphane structure. rsc.orgresearchgate.net Specifically, NBS-induced reactions of camphene with sulfonamides in acetonitrile can lead to N-sulfonylamines possessing the isocamphane framework. rsc.org The ratio of reactants plays a crucial role in determining whether the isocamphane structure is retained or undergoes rearrangement. rsc.org

While direct synthesis of ketal derivatives of isocamphane is less commonly detailed, the ozonolysis of related precursors like endo-2-acetyl-3,3-dimethylbicyclo[2.2.1]hept-5-ene followed by reductive work-up yields cyclopentane (B165970) derivatives that can lead to the formation of tricyclic ketals. researchgate.net

Table 1: Synthesis of Isocamphane Amine Derivatives

| Precursor | Reagents | Product | Application |

|---|---|---|---|

| 3-Formamidoisocamphane | Lithium aluminum hydride | 3-Aminoisocamphane (Mecamylamine) | Antihypertensive agent |

| 2-Isothiocyanatoisocamphane | Sodium alanate | Mecamylamine | Antihypertensive agent |

| Camphene | N-Bromosuccinimide (NBS), Sulfonamide, Acetonitrile | N-sulfonylamine with isocamphane motif | Synthetic intermediate |

| Camphene | N-Iodosuccinimide (NIS), Sulfonamide | N-sulfonylamidine derivatives of isocamphane | Synthetic intermediate |

Rearrangement Reactions During Synthesis (e.g., Wagner-Meerwein Rearrangement, Oxidative Rearrangement)

Rearrangement reactions are a characteristic feature of terpene chemistry, and the synthesis of isocamphane and its derivatives is no exception. The Wagner-Meerwein rearrangement, a classic carbocation 1,2-rearrangement, is frequently observed in bicyclic terpene systems. wikipedia.orgscribd.com This rearrangement involves the migration of an alkyl group from one carbon to an adjacent carbocationic center, leading to a more stable carbocation. numberanalytics.com A well-known example is the conversion of isoborneol (B83184) to camphene. wikipedia.org The reaction is typically initiated by the formation of a carbocation, often through protonation of an alcohol and subsequent loss of water. numberanalytics.comslideshare.net

In the context of isocamphane synthesis, acid-catalyzed isomerization of α-pinene and β-pinene can lead to camphene, a direct precursor to isocamphane, via Wagner-Meerwein rearrangements. tandfonline.com The pinyl cation formed under acidic conditions is unstable and can rearrange to the camphene structure. tandfonline.com

Oxidative rearrangements also play a role in the functionalization of isocamphane precursors. The oxidation of isocamphane itself in aqueous acetic acid is believed to proceed through a tertiary carbonium ion intermediate, which can rearrange. organicdivision.org Furthermore, palladium-catalyzed oxidative rearrangement of dimeric dienes derived from camphene can lead to the expansion of one of the isocamphane bicycloheptane (B81988) fragments into a bicyclooctane system. scielo.br This transformation involves a nucleophilic attack on a palladium-coordinated double bond, followed by heterolysis of the palladium-carbon bond and rearrangement of the resulting carbocation. scielo.br

The reaction of 2-ethynylisoborneol with acetic acid in the presence of boron trifluoride-diethyl ether complex results in 4-ethynylisobornyl acetate (B1210297) through successive skeletal rearrangements. researchgate.net Similarly, 2-ethynylisocamphanol undergoes rearrangement with ring expansion under Nieuwland reaction conditions. researchgate.net

Table 2: Examples of Rearrangement Reactions in Isocamphane-Related Synthesis

| Starting Material | Reaction Type | Key Reagents/Conditions | Rearranged Product(s) |

|---|---|---|---|

| Isoborneol | Wagner-Meerwein | Acid catalyst | Camphene |

| α-Pinene / β-Pinene | Wagner-Meerwein | Acid catalyst | Camphene, Limonene, Terpinolene |

| Camphene-derived diene | Oxidative Rearrangement | Palladium catalyst | Bicyclooctane derivative |

| 2-Ethynylisoborneol | Skeletal Rearrangement | Acetic acid, BF3-Et2O | 4-Ethynylisobornyl acetate |

| 2-Ethynylisocamphanol | Meyer-Schuster / Ring Expansion | Formic acid / Nieuwland conditions | 2-(Isocamphylidene)acetaldehydes / Bicyclo[3.2.1]octanone derivative |

Catalytic Approaches in Isocamphane Synthesis

Catalysis is fundamental to the efficient and selective synthesis of isocamphane and its derivatives, offering pathways that are often more sustainable than stoichiometric methods. scielo.br

Transition Metal Catalysis (e.g., Palladium Catalysis)

Transition metals, particularly palladium, are extensively used in the synthesis and functionalization of isocamphane precursors like camphene. scielo.brscielo.br Palladium complexes can catalyze a variety of transformations, including oxidation, carbonylation, and deuteriation. scielo.brscielo.brresearchgate.net

Palladium-catalyzed oxidative coupling of camphene can produce dimeric dienes. scielo.br This reaction is thought to proceed through the formation of a π-olefin palladium complex, followed by insertion steps and β-hydrogen abstraction. scielo.br The stereochemistry of the resulting diene is influenced by the steric hindrance of the bulky isocamphane systems. scielo.br Furthermore, palladium catalysis is employed in the amination of pyrrole (B145914) rings, a transformation that can be relevant for creating complex isocamphane derivatives. acs.org

In the presence of a palladium catalyst, camphene can undergo highly regioselective and stereoselective deuteriation in deuteriated acetic acid. researchgate.net This process involves the formation of σ-vinyl palladium hydride intermediates. researchgate.net

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysis are employed in synthetic routes related to isocamphane. Homogeneous catalysts, which are in the same phase as the reactants, are often used for selective transformations of monoterpenes. scielo.brscielo.brsavemyexams.com For example, soluble metal complexes are utilized in the oxidation and carbonylation of camphene. scielo.brscielo.br Homogeneous systems can offer high selectivity under mild conditions. catalysis.blog

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation from the reaction products, facilitating catalyst recycling. scielo.brsavemyexams.comcatalysis.blog In the context of isocamphane synthesis, solid acid catalysts like hierarchical zeolites have been used for the isomerization of pinenes to camphene. tandfonline.com While often requiring higher temperatures, these catalysts can achieve high conversion rates. tandfonline.com Supported palladium catalysts, for instance on carbon, have been developed for oxidative acetoxylation reactions, demonstrating a move towards more practical, heterogeneous systems. scielo.br

Biocatalytic and Chemocatalytic Synergies in Retrosynthetic Pathways

The integration of biocatalysis and chemocatalysis offers powerful strategies for the synthesis of complex molecules, including those with isocamphane-like structures. researchgate.netnih.gov This synergistic approach combines the high selectivity of enzymes with the broad reactivity of chemical catalysts. researchgate.netnih.gov

Retrosynthetic analysis can benefit from considering both biocatalytic and chemocatalytic steps. nih.gov For instance, a biosynthetic pathway in a microorganism could be engineered to produce a key intermediate, which is then further modified using transition metal catalysis. researchgate.netresearchgate.net Enzymes can perform highly specific reactions, such as hydroxylations, at positions that are challenging to address with conventional chemical methods. researchgate.netresearchgate.net This combination allows for more efficient and selective routes to target natural products. researchgate.net While direct examples for isocamphane are emerging, the principles are widely applicable to terpene synthesis. uni-muenchen.de

Green Chemistry Principles in Catalytic Transformations

The application of green chemistry principles is increasingly important in the synthesis of isocamphane and its derivatives. numberanalytics.com Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric ones by minimizing waste. wordpress.comacs.org

Key green chemistry principles relevant to isocamphane synthesis include:

Atom Economy : Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. acs.org

Use of Catalysis : Employing catalysts to increase reaction efficiency, reduce energy consumption, and minimize byproducts. catalysis.blognumberanalytics.comwordpress.com

Use of Renewable Feedstocks : Utilizing readily available natural terpenes like pinenes as starting materials for isocamphane synthesis aligns with this principle. tandfonline.comnumberanalytics.com

Safer Solvents and Auxiliaries : Developing solvent-free or aqueous-based catalytic systems to reduce the use of hazardous organic solvents. numberanalytics.com

For example, replacing toxic heavy metal oxides with more environmentally benign reagents in synthetic steps is a key goal. acs.org The development of recyclable heterogeneous catalysts and the use of biocatalysis are also significant contributions to making the synthesis of isocamphane and its derivatives more sustainable. catalysis.blognumberanalytics.com

Retrosynthetic Analysis for Isocamphane-Type Scaffolds

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For isocamphane-type scaffolds, this process reveals key bond disconnections and strategic transformations that are crucial for their successful synthesis. The bicyclo[2.2.1]heptane framework of isocamphane, with its characteristic bridged structure, presents unique challenges and opportunities in synthetic design.

A primary strategy in the retrosynthesis of the isocamphane skeleton involves leveraging skeletal rearrangements of related bicyclic terpenes. The Wagner-Meerwein rearrangement, a classic carbocation 1,2-rearrangement, is a particularly powerful tool in this context. wikipedia.orgnumberanalytics.com The isocamphane skeleton can be formed through a Wagner-Meerwein rearrangement of a bornyl carbocation, indicating that a key retrosynthetic disconnection would reverse this process. wikipedia.org This approach takes advantage of the thermodynamic stability of certain carbocation intermediates, guiding the synthetic pathway toward the desired isocamphane core.

Another significant retrosynthetic approach involves the disconnection of the bicyclic system to reveal simpler cyclic or acyclic precursors. This can be achieved through transformations that form the key carbon-carbon bonds of the bridged system, such as intramolecular cyclizations or cycloaddition reactions. numberanalytics.com The choice of disconnection is often guided by the desire to utilize readily available and stereochemically defined starting materials.

The following table outlines the principal retrosynthetic disconnections for the isocamphane scaffold, along with the corresponding synthons and their real-world synthetic equivalents.

| Retrosynthetic Disconnection | Key Transformation | Synthon | Synthetic Equivalent (Starting Material) |

| C1-C6 Bond Cleavage | Wagner-Meerwein Rearrangement | Bornyl Cation | Borneol, Isoborneol, Camphor |

| C-C Bond formations within the six-membered ring | Intramolecular Cyclization | Substituted Cyclopentane Derivative | Cyclopentane carboxaldehydes or ketones |

| C-N or C-O bond cleavage on substituted isocamphane | Nucleophilic Substitution/Addition | Isocamphyl Cation/Anion | Isocamphane, Isocamphanone |

| Cleavage of the bicyclic bridge | Diels-Alder Reaction | Substituted Cyclopentadiene and Alkene | Cyclopentadiene, substituted alkenes |

The selection of a specific retrosynthetic pathway is often influenced by the desired substitution pattern on the isocamphane scaffold. For instance, the synthesis of functionalized isocamphane derivatives, such as those with amino or hydroxyl groups, may involve the introduction of these functionalities at an early stage on a precursor molecule or through late-stage functionalization of the isocamphane core itself.

Detailed research findings have demonstrated the feasibility of these retrosynthetic strategies. For example, the synthesis of N-sulfonyl derivatives of isocamphane has been achieved through the reaction of camphene with sulfonamides in the presence of an oxidant. researchgate.net This transformation proceeds through a series of steps that likely involve carbocation intermediates and rearrangements, underscoring the importance of understanding these fundamental reactive processes in the synthesis of isocamphane-type structures. Furthermore, the use of naturally abundant terpenes like camphor as starting materials provides a cost-effective and stereocontrolled entry into the isocamphane system. wordpress.com The conversion of camphor to various bicyclo[2.2.1]heptane derivatives highlights the versatility of this starting material in accessing diverse molecular architectures. wordpress.com

The following table summarizes key research findings related to the synthesis of isocamphane and its derivatives, illustrating the practical application of the retrosynthetic principles discussed.

| Target Molecule | Starting Material | Key Reactions | Research Focus |

| Isocamphane | Geranyl pyrophosphate | Isomerization, Cyclization | Biosynthesis of isocamphane monoterpenes nih.gov |

| Isocamphane Derivatives | Camphene | Halosulfonamidation, Rearrangement | Chemo- and stereoselective functionalization researchgate.net |

| 7-Oxaisocamphane Derivatives | Furan, Acetoxyacrylonitrile | Diels-Alder, Hydrogenation, Oxidation | Synthesis of isocamphane analogues with heteroatoms clockss.org |

| endo-Isocamphane | O-isobornylisourea | Reductive cleavage, Rearrangement | Synthesis via rearrangement of isobornyl systems acs.org |

Stereochemical Investigations of Isocamphane Systems

Analysis of Enantiomeric and Diastereomeric Isomers

Isomers are molecules that share the same chemical formula but have different structural arrangements. youtube.com This broad category is divided into constitutional isomers, where atoms are connected in a different order, and stereoisomers, where the connectivity is the same but the spatial arrangement differs. youtube.commasterorganicchemistry.com

Isocamphane, with its bicyclic structure, gives rise to several stereoisomers. The relationship between these isomers can be categorized as either enantiomeric or diastereomeric. masterorganicchemistry.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. A molecule that has an enantiomer is termed "chiral". youtube.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This occurs in molecules with multiple stereocenters when at least one, but not all, of the stereocenters differ between the molecules. youtube.com

In the context of isocamphane, different diastereomers can exist, such as the exo- and endo-isocamphane forms. washington.edu Each of these diastereomers is chiral and therefore exists as a pair of enantiomers. For example, (1S,3R,4R)-endo-isocamphane and (1S,3S,4R)-exo-isocamphane are diastereomers. washington.edu Each of these has a corresponding non-superimposable mirror image, its enantiomer.

Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, known as the absolute configuration, is a critical step in stereochemical analysis. For chiral molecules like isocamphane, this is achieved through a combination of spectroscopic measurements and sophisticated computational methods.

Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of chiral molecules in solution. core.ac.uk These methods rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation (OR) measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. acs.org The direction and magnitude of this rotation are characteristic of the molecule's structure.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational excitation. core.ac.uk VCD spectra provide detailed structural information and are highly sensitive to the absolute configuration. core.ac.ukresearchgate.net

Electronic Circular Dichroism (ECD) is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. researchgate.net

Experimental values of specific rotation for isocamphane diastereomers have been reported and serve as benchmarks for computational predictions.

Table 1: Experimental and Calculated Specific Rotation [α]D for Isocamphane Isomers Specific rotation in deg/[dm (g/mL)]

| Molecule | Experimental Value | Calculated (B3LYP) | Calculated (CCSD) |

|---|---|---|---|

| (1S,3R,4R)-endo-isocamphane | +6.6 | -11.1 | +4.1 |

| (1S,3S,4R)-exo-isocamphane | +15.8 | +17.9 | +8.8 |

Source: Crawford et al., 2005. washington.edu

While spectroscopic techniques provide the experimental data, quantum chemical calculations are essential for interpreting these spectra to assign the absolute configuration. core.ac.uk The development of Density Functional Theory (DFT) and its time-dependent extension (TDDFT) has revolutionized this field by enabling the accurate prediction of chiroptical properties. acs.orgresearchgate.net

The process involves calculating the theoretical optical rotation or ECD spectrum for a chosen enantiomer (e.g., the R configuration). researchgate.net This theoretical spectrum is then compared to the experimental spectrum. If they match, the absolute configuration of the sample is confirmed as R. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (S) configuration.

However, the accuracy of these calculations can be highly dependent on the chosen theoretical method. For instance, a study on chiral alkanes using the B3LYP/aug-cc-pVDZ level of theory found that while it was generally reliable, it incorrectly predicted the sign of the specific rotation [α]D for endo-isocamphane. acs.orgnih.govcapes.gov.brresearchgate.net As shown in the table above, the B3LYP functional predicted a negative rotation (-11.1) for (1S,3R,4R)-endo-isocamphane, whereas the experimental value is positive (+6.6). washington.edu In contrast, the more computationally intensive Coupled Cluster (CCSD) method provided a value (+4.1) with the correct sign, demonstrating the importance of methodological choice in complex cases. washington.edu

Conformational Analysis and its Influence on Reactivity

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds, and their relative energies. libretexts.org The stability of different conformers is influenced by factors like torsional strain (from eclipsing bonds) and steric interactions (from non-bonded atoms coming too close). libretexts.org

A clear example of conformational effects is seen in the study of a C₂₀-dimer linked by a diene bridge, formed from the oxidative coupling of camphene (B42988), which possesses isocamphane systems. scielo.br Analysis of molecular models showed that an s-cis conformation of the diene bridge is extremely unfavorable due to severe steric hindrance between the two bulky bicyclic fragments. scielo.br This forces the molecule into a non-planar "skew" conformation to relieve the repulsion. scielo.br This conformational preference, dictated by steric strain, was confirmed by ¹H NMR spectroscopy, which showed a near-zero vicinal coupling constant between the vinyl protons, consistent with an orthogonal arrangement of the adjacent C-H bonds in the skew conformation. scielo.br Such steric and conformational constraints play a crucial role in directing the course of chemical reactions involving isocamphane derivatives.

Stereoselective Synthesis Methodologies

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. Given the existence of multiple isomers of isocamphane, developing methods to selectively synthesize a single desired isomer is a significant challenge in organic synthesis.

The stereochemical outcome of reactions involving the isocamphane framework can be highly dependent on the reagents and conditions used. For example, the reaction of camphene with sulfonamides in the presence of different oxidants can lead to N-sulfonyl derivatives of either camphane (B1194851) or isocamphane. researchgate.net The stereoselectivity of this halosulfonamidation reaction was found to depend on the specific oxidant employed, such as t-BuOI or N-halosuccinimides (NXS), highlighting a method to control the formation of specific diastereomers. researchgate.net

Furthermore, specific derivatives of isocamphane can serve as precursors for stereocontrolled syntheses. Isocamphenilanic acid, for example, is a known starting material for the synthesis of other isocamphane series compounds, such as isotopically labeled camphene derivatives. researchgate.net The palladium-catalyzed oxidative dimerization of camphene is also highly stereoselective, yielding primarily the (E,E)-isomer of the resulting C₂₀ diene due to the significant steric hindrance imposed by the bulky isocamphane systems during the elimination step. scielo.br These examples underscore the importance of understanding the inherent stereochemical biases of the isocamphane skeleton to design effective synthetic strategies.

Reaction Mechanisms and Reactivity of Isocamphane and Its Derivatives

Mechanistic Pathways of Key Reactions

The chemical transformations of isocamphane and its precursors are dictated by specific mechanistic routes, which are heavily influenced by reaction conditions, catalysts, and the inherent structural features of the bicyclic system.

Palladium-catalyzed reactions are pivotal in the functionalization of terpenes. The oxidative coupling of camphene (B42988), a common precursor to isocamphane derivatives, provides a clear example of these complex mechanisms. When camphene is treated with catalytic amounts of palladium(II) acetate (B1210297) (Pd(OAc)₂), it can undergo oxidative coupling to form a C₂₀ diene, which can be further oxidized to a β,γ-unsaturated ketone. scielo.br

The proposed mechanism for the initial oxidative coupling involves several steps scielo.br:

Formation of a π-olefin palladium complex : The reaction initiates with the coordination of camphene to the Pd(II) center.

Insertion into Pd-O bond : The coordinated camphene inserts into a palladium-acetate bond, forming a σ-organopalladium C₁₀ intermediate. scielo.br

Reaction with a second camphene molecule : This intermediate reacts with another molecule of camphene, which inserts into the Pd-C bond in an anti-Markovnikov fashion. This leads to a C₂₀ organopalladium intermediate. scielo.br

β-Hydride Elimination : The final diene product is formed through the decomposition of the C₂₀ intermediate via β-hydride abstraction. This elimination is highly stereoselective, primarily yielding the (E,E)-isomer due to the significant steric hindrance of the two bulky isocamphane systems. scielo.br

Further oxidation of the resulting C₂₀ diene to a ketone involves a subsequent palladation step, rearrangement of a carbocation intermediate, and cleavage of C-C bonds to form a new, ring-expanded bicyclooctane skeleton. scielo.br The use of co-oxidants like LiNO₃ is crucial for the catalytic cycle, reoxidizing the Pd(0) back to Pd(II). scielo.brresearchgate.net The stability of these co-oxidants is a key factor, with Fe(III) and Cu(II) ions sometimes used to stabilize the nitrate (B79036) reoxidant, enhancing catalytic activity and stability. researchgate.net

In some palladium-catalyzed oxidations, the reaction does not proceed via π-allyl complexes, especially with camphene. Instead, the interaction with a palladium(II) hydride leads to a π-olefin complex followed by hydride addition. scielo.br

Isomerization is a fundamental reaction in terpene chemistry, often proceeding through carbocationic intermediates. The biosynthesis of various monoterpenes, including those with the isocamphane skeleton, from geranyl diphosphate (B83284) (GPP) illustrates this process. The enzymatic mechanism involves researchgate.net:

Ionization of GPP to a geranyl cation.

Isomerization to linalyl diphosphate (LPP).

Ionization of LPP to a linalyl cation.

Cyclization to an α-terpinyl cation.

A series of subsequent intramolecular additions, rearrangements, and hydride shifts that produce the diverse bicyclic structures, including the isocamphane framework. researchgate.net

Acid-catalyzed isomerizations of related terpenes like α-pinene can also lead to camphene and other isomers. The pinyl cation formed under acidic conditions is unstable due to the strain of the cyclobutane (B1203170) ring and can rearrange. One pathway involves a C-C bond shift leading to the isobornyl cation, which can then deprotonate to form camphene, a direct precursor for isocamphane derivatives. tandfonline.com

Hydride shifts are integral to the rearrangement and isomerization mechanisms of terpenes. These processes, particularly 1,2-hydride shifts, are common in the stabilization of carbocation intermediates formed during acid-catalyzed or enzymatic reactions. wiley-vch.de For instance, the fundamental acid-catalyzed racemization of camphor (B46023) involves Wagner-Meerwein rearrangements, methyl shifts, and 6,2-hydride shifts. cdnsciencepub.com

A direct 2,6-hydride transfer has been proposed as a key step in the reaction of camphene with phenol (B47542) in the presence of boron trifluoride etherate, which selectively yields isobornyl phenyl ether. researchgate.net This contrasts with mechanisms involving fully developed carbocations that would lead to a mixture of products. Disproportionation reactions in monoterpenes can also occur via hydride transfer from a neutral terpene molecule to a carbocation generated from another terpene molecule. uoc.gr In chromic acid oxidations, the mechanism is thought to involve the abstraction of a hydride ion from the alcohol by the oxidizing agent, rather than the formation of a free carbocation. ias.ac.in

The Wagner-Meerwein rearrangement is a classic example of a 1,2-rearrangement involving carbocation intermediates and is fundamental to the chemistry of bicyclic terpenes like isocamphane. scribd.com This type of rearrangement facilitates the interconversion of different terpene skeletons. For example, the treatment of camphene derivatives with acid can induce a Wagner-Meerwein rearrangement to form an isobornyl cation, which is a key step in the synthesis of isoborneol (B83184) and its derivatives, structurally related to isocamphane. ubc.canumberanalytics.com

These rearrangements involve the migration of an alkyl group to an adjacent carbocation center, driven by the formation of a more stable carbocation or the relief of ring strain. scribd.com In the context of isocamphane chemistry, these rearrangements are evident in:

The conversion of camphene hydrochloride to isobornyl chloride. scribd.com

The acid-catalyzed reactions of camphor, which proceed through intermediates that can be viewed as precursors to the isocamphane skeleton via skeletal rearrangement. cdnsciencepub.com

Radical-based Wagner-Meerwein-type rearrangements have also been observed in camphoric systems using a Ti(III) radical source, demonstrating that these skeletal reorganizations are not limited to cationic pathways. nih.gov

The formation of the isocamphane skeleton during certain reactions, such as the reductive cleavage of O-isobornylisourea, proceeds with an accompanying rearrangement. acs.org

Role of Intermediates in Reaction Progression (e.g., Organopalladium Compounds, Carbocations)

The progression of reactions involving the isocamphane skeleton is critically dependent on the formation and fate of transient intermediates.

Organopalladium Compounds : In palladium-catalyzed reactions, σ-organopalladium and π-olefin palladium complexes are key intermediates. scielo.brscielo.br In the oxidative coupling of camphene, a σ-organopalladium species is formed after the insertion of the olefin into a Pd-O or Pd-C bond. scielo.br The decomposition of these intermediates dictates the final product. For example, β-hydride elimination from a C₂₀ organopalladium intermediate yields a diene. scielo.br The study of these reactions often involves attempts to detect these transient species using techniques like NMR and IR spectroscopy, sometimes at low temperatures to enhance their stability. scielo.brresearchgate.net In some cases, palladium hydride and deuteride (B1239839) intermediates have been directly observed by NMR. researchgate.net

Carbocations : Carbocations are central to the majority of isomerization, rearrangement, and addition reactions in terpene chemistry. asianpubs.orgmasterorganicchemistry.comsinica.edu.tw The formation of the isocamphane skeleton itself often proceeds through a cascade of carbocationic rearrangements starting from an acyclic precursor like geranyl pyrophosphate. researchgate.net The stability of these carbocations dictates the reaction pathway. Tertiary carbocations are generally more stable, and rearrangements like the Wagner-Meerwein shift occur to transform less stable secondary carbocations into more stable tertiary ones. scribd.com For example, the electrophilic addition of a halogen to camphene can generate an open carbocation, which then undergoes rearrangement to the isocamphane motif. rsc.org The oxidation of isocamphane in aqueous acetic acid is also believed to involve a tertiary carbocation intermediate. organicdivision.org

| Reaction Type | Key Intermediate(s) | Role in Mechanism | Example Reaction | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Oxidative Coupling | π-olefin Pd complex, σ-organopalladium compound | Initial substrate activation and C-C bond formation | Camphene dimerization | scielo.brscielo.br |

| Acid-Catalyzed Rearrangement | Carbocation (e.g., isobornyl cation) | Drives skeletal reorganization (Wagner-Meerwein shift) | Camphene to isobornyl derivatives | scribd.comubc.ca |

| Biosynthesis/Isomerization | Geranyl cation, Linalyl cation, α-terpinyl cation | Cascade of cyclizations and rearrangements | Geranyl diphosphate to bicyclic monoterpenes | researchgate.net |

| Halogenation | Open carbocation, Iodonium (B1229267) cation | Intermediate prior to rearrangement and nucleophilic attack | NBS-induced reaction of camphene | rsc.org |

Kinetic Studies of Isocamphane-Related Transformations

Kinetic studies provide quantitative insight into reaction mechanisms, helping to elucidate rate-determining steps and the influence of various parameters. While extensive kinetic data across all isocamphane reactions are not broadly published, specific studies offer valuable information.

For instance, kinetic analysis was performed for the catalytic addition of isopropanol (B130326) to a carbodiimide (B86325), a reaction where a related isobornyl substrate was shown to rearrange to an isocamphane derivative. acs.org The study determined the rate law by analyzing initial rates at varying catalyst and substrate concentrations. The reaction exhibited a first-order dependence on the catalyst and the carbodiimide, and an inverse first-order dependence on the alcohol. This suggests a mechanism where the rate-determining step is the insertion of the carbodiimide into a metal-alkoxide bond, and an excess of alcohol can lead to an inhibiting effect by forming a resting state of the catalyst. acs.org

In the context of Wagner-Meerwein rearrangements, kinetic studies are often comparative, examining the relative rates of rearrangement for different substrates to probe for anchimeric assistance (participation of neighboring groups in accelerating a reaction). mcmaster.ca Such studies are crucial for distinguishing between mechanisms involving bridged, non-classical carbocations and those with rapidly equilibrating classical carbocations.

| Transformation | Kinetic Findings | Mechanistic Implication | Reference |

|---|---|---|---|

| Catalytic addition of iPrOH to DTC (related to isocamphane precursor rearrangement) | First-order in [Catalyst] and [DTC]; Inverse first-order in [iPrOH] | Rate-determining step is carbodiimide insertion into M-OR bond. Excess alcohol forms an inactive resting state. | acs.org |

| Thermal decomposition of peresters (probing rearrangements) | Rate acceleration with specific substituents (e.g., o-phenylthio) | Indicates anchimeric assistance and potential for non-classical radical/cation intermediates. | mcmaster.ca |

Reaction Stereoselectivity and Regioselectivity

The rigid bicyclic structure of isocamphane and its derivatives imposes significant steric constraints that profoundly influence the outcomes of chemical reactions. These constraints are pivotal in dictating both the regioselectivity (where on a molecule a reaction occurs) and the stereoselectivity (which stereoisomer is formed) of various transformations. Research into these selective reactions is crucial for synthesizing specific isomers for use as chiral building blocks and in the pharmaceutical and fragrance industries. scielo.br

The selectivity of reactions involving the isocamphane skeleton is often determined by the accessibility of reaction sites, the stability of intermediates, and the specific reagents and catalysts employed. researchgate.netrsc.org Wagner-Meerwein rearrangements are common in reactions involving carbocationic intermediates of related terpenes like camphene, often leading to the formation of isocamphane derivatives. researchgate.net However, certain reaction pathways can proceed without such rearrangements, providing direct access to functionalized isocamphane structures.

Stereoselectivity in Isocamphane Derivative Reactions

The stereochemical course of reactions involving isocamphane derivatives is highly controlled, often favoring the formation of one stereoisomer over others. This is largely due to the steric hindrance exerted by the bulky bicyclo[2.2.1]heptane system.

Palladium-Catalyzed Oxidative Coupling: In the palladium-catalyzed oxidative coupling of camphene, which can lead to dimeric structures containing the isocamphane framework, the stereochemistry of the resulting diene is highly selective. scielo.br The decomposition of the C20-palladium alkyl intermediate proceeds via β-hydrogen abstraction. Due to the significant steric hindrance from the two bulky isocamphane systems, this elimination is highly stereoselective, yielding predominantly the (E,E)-isomer of the diene product. scielo.br

Halosulfonamidation of Camphene: The oxidative sulfonamidation of camphene can produce N-sulfonyl derivatives of isocamphane, and the stereoselectivity is dependent on the specific oxidizing agent used. researchgate.netrsc.org

NIS-induced reaction: When N-iodosuccinimide (NIS) is used as the oxidant, the reaction proceeds without rearrangement of the camphene skeleton, leading directly to N-sulfonylamidine derivatives of isocamphane. rsc.org The formation of an anchimerically assisted iodonium cation intermediate is proposed to prevent the Wagner-Meerwein rearrangement. rsc.org

NBS-induced reaction: In contrast, using N-bromosuccinimide (NBS) as the oxidant can lead to products with either the isocamphane or the rearranged camphane (B1194851) structure, depending on the reaction conditions and reactant ratios. rsc.org This highlights how the choice of reagent directly controls the skeletal outcome of the reaction.

Demercuration of Organomercury Compounds: The demercuration of isocamphane-based organomercury compounds provides insight into reaction intermediates. The reaction of 1,7,7-trimethylbicyclo[2.2.1]heptyl-2-mercuric bromide (an isocamphane derivative) with sodium borohydride (B1222165) in the presence of oxygen yields exo- and endo-alcohols. harvard.edu Crucially, isocamphane and its corresponding alcoholic derivatives were not detected among the products, indicating the absence of a Wagner-Meerwein rearrangement. This suggests the reaction proceeds through a free radical intermediate rather than a carbocation, as a carbocation would be expected to rearrange. harvard.edu

Table 1: Product Yields in the Demercuration of 1,7,7-trimethylbicyclo[2.2.1]heptyl-2-mercuric bromide

| Product | Yield (%) Immediately After Reaction | Yield (%) After Hydrolysis |

| exo-Alcohol | 41 | 60 |

| endo-Alcohol | 27 | 37 |

| 1,7,7-trimethylbicyclo[2.2.1]heptane | 5 | 4 |

Data sourced from a study on the reaction of alkylmercuric halides with sodium borohydride. harvard.edu

Regioselectivity in Isocamphane Reactions

Regioselectivity refers to the preference for a reaction to occur at a particular position on a molecule. In the context of isocamphane and related terpenes, this is often a competition between different carbon atoms of the bicyclic system or its substituents.

Palladium-Catalyzed Deuteriation: The palladium-catalyzed deuteriation of camphene in deuteriated acetic acid solutions of Pd(OAc)2 is both highly regio- and stereoselective. researchgate.net The reaction selectively exchanges an outward-oriented vinylic hydrogen for deuterium. This transformation proceeds without the formation of detectable π-allyl or π-olefin palladium complexes, instead involving σ-vinyl palladium hydride intermediates. researchgate.net

Halosulfonamidation: The halosulfonamidation of camphene demonstrates controllable regioselectivity. By varying the sulfonamide, oxidizing agent, solvent, and reactant ratios, it is possible to direct the amidation of the double bond. rsc.org For instance, the reaction of camphene with benzenesulfonamide (B165840) and N-bromosuccinimide in acetonitrile (B52724) can yield N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, an isocamphane derivative, following a Wagner-Meerwein rearrangement. researchgate.net The reaction conditions dictate whether the final product incorporates a solvent molecule and which skeletal structure (isocamphane or camphane) is formed. rsc.org

Table 2: Regio- and Skeletal Selectivity in the Sulfonamidation of Camphene

| Oxidant | Sulfonamide | Solvent | Key Product Structure | Rearrangement | Reference |

| NIS | Various | CH3CN | N-sulfonylamidine of isocamphane | No | rsc.org |

| NBS | Benzenesulfonamide | CH3CN | N-sulfonylamine with isocamphane or camphane motif | Yes (Controllable) | researchgate.netrsc.org |

| NBS | Triflamide | CH2Cl2 | Bromosulfonamide | Yes | rsc.org |

Advanced Characterization Techniques for Isocamphane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of isocamphane compounds, offering unparalleled insight into the molecular architecture. core.ac.ukmagritek.comutdallas.edunptel.ac.in

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in isocamphane derivatives. nptel.ac.inscielo.br

¹H NMR: Provides information about the chemical environment of protons. In isocamphane derivatives, typical chemical shifts can be observed for the methyl groups and the protons on the bicyclic skeleton. clockss.orgopenstax.org For instance, in one study, the endo and exo methyl protons of an isocamphane derivative were observed as singlets at 0.92 ppm and 1.05 ppm, respectively. clockss.org

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. oregonstate.edu The bicyclic structure of isocamphane results in a characteristic range of chemical shifts. For example, in a 7-oxacampherenilanic acid, the carbon signals of the isocamphane skeleton appeared at specific chemical shifts, such as C1 at 88.60 ppm and C4 at 86.87 ppm. clockss.org

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps in distinguishing between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. core.ac.ukscielo.br

COSY (Correlation Spectroscopy): This 2D technique identifies proton-proton (¹H-¹H) couplings through bonds, establishing the connectivity of protons within the isocamphane framework. core.ac.ukscielo.brslideshare.netprinceton.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with directly attached carbon signals (one-bond ¹H-¹³C correlations), providing a clear map of which protons are bonded to which carbons. core.ac.ukscielo.brslideshare.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton and confirming the placement of substituents. core.ac.ukscielo.brslideshare.netprinceton.edu For example, the analysis of long-range cross-signals in HMBC spectra has been used to unambiguously prove the oxidative ring expansion of an isocamphane fragment. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the spatial proximity of protons, which is not dependent on through-bond connectivity. slideshare.netprinceton.edu

The rigid bicyclic structure of isocamphane often leads to the formation of stereoisomers. NOESY experiments are particularly powerful for elucidating the relative stereochemistry of these isomers. scielo.brnih.gov By observing cross-peaks between protons that are close in space, it is possible to determine their relative orientation (e.g., endo vs. exo). scielo.br For instance, in a study of diterpene derivatives with isocamphane units, NOESY experiments were used to unambiguously determine the (E)-configuration of the isomers by observing strong correlations between specific protons. scielo.br

NMR spectroscopy is the definitive method for confirming the structure of newly synthesized or isolated isocamphane derivatives and for differentiating between isomers. magritek.comscielo.brsemanticscholar.orgresearchgate.net Subtle differences in the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra can distinguish between closely related isomers. scielo.brsemanticscholar.org For example, the chemical shifts of carbon atoms in different isomeric forms of a compound containing an isocamphane skeleton were found to differ, allowing for their differentiation. semanticscholar.org A comparative analysis of ¹³C NMR spectra has been used to clarify the stereochemistry of isocamphane derivatives. scielo.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of isocamphane compounds and for gaining structural information through the analysis of their fragmentation patterns. clockss.orgresearchgate.netresearchgate.netglobalresearchonline.netchemguide.co.uk The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For isocamphane (C₁₀H₁₈), the molecular weight is 138.25 g/mol . nih.gov

The fragmentation pattern provides a fingerprint of the molecule. chemguide.co.uk In bicyclic monoterpenes like isocamphane, fragmentation often involves characteristic losses of small neutral molecules or radicals. researchgate.netcopernicus.orgnih.gov For example, a common fragmentation pathway for monoterpene hydrocarbons is the loss of a methyl group (M-15) or an isopropyl group (M-43). researchgate.net In a study of a hydroxylated isocamphane derivative, the mass spectrum showed a molecular ion peak at m/z 156 and significant fragments at m/z 141, 113, and 99, among others. clockss.org Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify components in a mixture, such as metabolites of bicyclic monoterpenes. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used primarily to identify the functional groups present in a molecule. utdallas.edustudymind.co.uklongdom.orgmasterorganicchemistry.com The IR spectrum of a pure alkane like the basic isocamphane skeleton is relatively simple, showing characteristic C-H and C-C bond vibrations. pressbooks.pubarizona.eduvscht.czlibretexts.org

C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are indicative of C-H bonds in saturated systems. libretexts.orguobabylon.edu.iq

C-H bending: Absorptions in the 1350-1470 cm⁻¹ range correspond to the bending vibrations of C-H bonds. libretexts.org

When functional groups are present on the isocamphane framework, they give rise to characteristic absorption bands. For example, a hydroxyl (-OH) group would show a broad absorption in the 3200-3600 cm⁻¹ region, while a carbonyl (C=O) group would exhibit a strong, sharp absorption in the 1670-1780 cm⁻¹ range, with the exact position depending on whether it is a ketone, aldehyde, or part of an ester. pressbooks.publibretexts.org In a study of a hydroxylated isocamphane derivative, IR spectroscopy showed an absorption at 3450 cm⁻¹, confirming the presence of an OH group. clockss.org

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of molecules, providing precise information about atomic connectivity, conformation, and, crucially, the absolute configuration of chiral centers. mdpi.comnih.govnih.gov This technique is particularly valuable in the study of complex bicyclic systems like isocamphane, where the rigid framework can give rise to multiple stereoisomers whose absolute stereochemistry can be challenging to determine by other means. The method relies on the diffraction of X-rays by a single crystal of the compound, which generates a unique diffraction pattern that can be mathematically deconvoluted to yield a detailed electron density map of the molecule. mdpi.com For chiral molecules, the determination of the absolute configuration is often facilitated by the presence of a heavy atom in the crystal structure, which causes anomalous scattering of X-rays. nih.govrsc.org

Detailed Research Findings

The absolute configuration of isocamphane derivatives has been successfully elucidated through X-ray crystallographic analysis, often by preparing a crystalline derivative containing a heavy atom. A pivotal study in this area was the determination of the absolute configuration of (+)-isocamphenilanic acid. rsc.org To facilitate the analysis, it was converted to its p-bromophenacyl ester. The presence of the bromine atom allowed for the unambiguous assignment of the absolute stereochemistry. rsc.org

The crystallographic analysis of the p-bromophenacyl ester of (+)-isocamphenilanic acid revealed a monoclinic crystal system with the space group P2₁. rsc.org The precise determination of the atomic coordinates confirmed the absolute configuration of the parent acid. rsc.org This finding was instrumental in confirming the absolute stereochemistry of related terpenoids, such as (-)-camphene (B1212284), which can be derived from isocamphenilanic acid. rsc.org

More recent research has also employed X-ray crystallography to verify the structures of novel isocamphane derivatives. For instance, in studies on the halosulfonamidation of camphene (B42988), which can lead to products with an isocamphane skeleton, X-ray analysis was used to definitively prove the structure of the resulting N-sulfonylamidine derivatives. rsc.org These analyses are crucial for understanding the reaction mechanisms, which can involve skeletal rearrangements. The crystallographic data provides conclusive evidence of the final molecular structure, including the relative and absolute stereochemistry of all chiral centers. rsc.org

Interactive Data Tables

The following tables summarize the crystallographic data obtained from the X-ray analysis of a key isocamphane derivative.

Table 1: Crystal Data and Structure Refinement for p-Bromophenacyl (+)-Isocamphenilanate rsc.org

| Parameter | Value |

| Empirical Formula | C₁₈H₂₁BrO₃ |

| Formula Weight | 365.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.487(2) |

| b (Å) | 16.846(3) |

| c (Å) | 13.642(2) |

| β (°) | 94.01(1) |

| Volume (ų) | 1716.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.413 |

| Radiation | Mo-Kα (λ = 0.71069 Å) |

| Absorption Coefficient (μ) (cm⁻¹) | 23.3 |

Theoretical and Computational Studies of Isocamphane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in studying bicyclic monoterpenes, including the isocamphane framework. researchgate.net DFT methods offer a favorable balance between computational cost and accuracy, enabling the prediction of various molecular properties. colab.ws These calculations have been applied to understand the electronic structure, such as the s-character of C-H bonds in the isocamphane skeleton, and to predict chiroptical properties that are crucial for determining the absolute configuration of its derivatives. colab.wsacs.org

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions. DFT studies are frequently employed to map out potential energy surfaces, identify intermediate structures, and characterize the transition states that connect them. nih.gov This allows for the proposal of plausible reaction mechanisms. nih.govacs.org

In the context of isocamphane, a key transformation is the Wagner-Meerwein rearrangement of a bornyl carbocation, which leads to the formation of the isocamphane skeleton. wordpress.com While detailed DFT studies specifically on this rearrangement for isocamphane are not extensively published, the methodology has been successfully applied to similar systems. For instance, DFT computations have been used to formulate plausible mechanisms for the palladium-catalyzed deuteriation and oxidative coupling of camphene (B42988), a structurally related monoterpene. researchgate.net These studies often involve locating transition states and intermediates to understand the thermodynamics and kinetics of the reaction, providing a unique view of the transformation process. nih.govresearchgate.net

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds and the associated energy differences. libretexts.orglibretexts.org Understanding the conformational landscape—the potential energy surface of a molecule as a function of its geometry—is crucial for predicting its physical, chemical, and biological properties. ustc.edu.cn The most stable conformation, known as the global minimum on the energy landscape, represents the most likely structure of the molecule. ustc.edu.cn

For a rigid bicyclic system like isocamphane, the number of possible conformations is more limited than for a flexible open-chain molecule. However, subtle changes in geometry can still have significant energetic consequences. Computational methods can map these energy landscapes by systematically altering the molecule's geometry and calculating the corresponding energy. ustc.edu.cnnih.gov This analysis is fundamental for accurately predicting spectroscopic properties, as the calculated values are often a population-weighted average over the most stable conformers. acs.org The stability of conformers is influenced by factors like torsional strain (from eclipsed bonds) and steric interactions (crowding of groups). libretexts.orgorganicchemistrytutor.com

One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to determine the absolute configuration of chiral molecules. researchgate.net Techniques like optical rotation (OR) and electronic circular dichroism (ECD) are highly sensitive to stereochemistry, and comparing experimentally measured spectra to DFT-calculated spectra for a proposed structure is a definitive method for structural elucidation. researchgate.netresearchgate.netresearchgate.net

In a notable study, the specific rotation [α]D of endo-isocamphane was calculated using time-dependent density functional theory (TDDFT) with the B3LYP functional and an aug-cc-pVDZ basis set. acs.org The research highlighted that while this methodology is generally reliable for assigning absolute configurations of chiral alkanes, discrepancies can occur for molecules with small rotation values. acs.org For endo-isocamphane, the calculation incorrectly predicted the sign of the optical rotation, underscoring the challenges in accurately modeling this property for certain structures. acs.org

| Compound | Experimental [α]D | Calculated [α]D (B3LYP/aug-cc-pVDZ) |

|---|---|---|

| (+)-(1R)-endo-Isocamphane | +21.8 | -1.8 |

In other research, quantum chemical calculations of ECD spectra were essential in determining the structure of a newly isolated isocamphane-type monoterpenoid from Chloranthus holostegius. researchgate.netnih.gov By comparing the experimental ECD spectrum with the calculated spectrum, the absolute configuration of the natural product was confidently assigned. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling encompasses a broader range of computational techniques, including molecular dynamics (MD) simulations. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems, such as conformational changes and intermolecular interactions. researchgate.netacs.org

This approach has been applied to derivatives within the isocamphane series, particularly in the study of sandalwood odorants. researchgate.net MD simulations were used to investigate the complexation of these fragrant molecules with β-cyclodextrin. researchgate.net Such simulations can monitor the formation of hydrogen bonds and analyze conformational parameters over the simulation time, helping to understand how a guest molecule like an isocamphane derivative fits within a host cavity. researchgate.net In related research on camphene derivatives, molecular modeling was used to propose that the surface proteins of viruses are the likely target for compounds exhibiting antiviral activity, highlighting the role of the bicyclic framework in binding. researchgate.net

Chemometric Approaches in Isocamphane Research

Chemometrics employs mathematical and statistical methods to extract maximum information from chemical data. mdpi.com In the context of isocamphane and other monoterpenes, which often occur in complex mixtures like essential oils, chemometrics is a valuable tool for analysis, classification, and quality control. nih.gov Common chemometric tools include principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA). mdpi.comnih.gov

While specific chemometric studies focused solely on isocamphane are not prominent, the methodology is widely applied to the analysis of monoterpenes. For example, chemometric methods combined with machine learning have been used to analyze vibrational circular dichroism (VCD) and infrared (IR) spectra of monoterpene mixtures. core.ac.uk This approach allows for the identification of spectral markers that can determine the absolute configuration of components within a complex mixture, potentially circumventing the need for time-consuming quantum chemical calculations for every sample. core.ac.uk Such techniques are crucial for authenticating botanical materials and ensuring the quality and reproducibility of natural products containing isocamphane derivatives. nih.gov

| Chemometric Tool | Type | Primary Application |

|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data dimensionality reduction, finding patterns and dominant factors. |

| Cluster Analysis (CA) | Unsupervised | Grouping objects (samples) based on similarity. |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised | Classification and discrimination between predefined groups (e.g., authentic vs. adulterated). |

| Partial Least Squares (PLS) Regression | Supervised | Predicting a dependent variable (e.g., bioactivity) from independent variables (e.g., chemical data). |